2,6-Dichloro-3-(methylamino)benzoic acid
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Overview
Description
2,6-Dichloro-3-(methylamino)benzoic acid is a halogenated aromatic carboxylic acid This compound is characterized by the presence of two chlorine atoms and a methylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination of Methyl Ester: One method involves the chlorination of the methyl ester of 2,6-dichlorobenzoic acid, followed by hydrolysis to yield 2,6-Dichloro-3-(methylamino)benzoic acid.
Oxidation of 2,6-Dichlorotoluene: Another approach is the oxidation of 2,6-dichlorotoluene using potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and oxidation processes, optimized for yield and purity. The choice of reagents and conditions is crucial to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl ester yields the corresponding carboxylic acid .
Scientific Research Applications
2,6-Dichloro-3-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-(methylamino)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of chlorine atoms and the methylamino group influences its binding affinity and reactivity
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic Acid: Similar in structure but lacks the methylamino group.
3-Amino-2,5-dichlorobenzoic Acid: Contains an amino group instead of a methylamino group.
2-(Methylamino)benzoic Acid: Similar but lacks the chlorine atoms.
Uniqueness
2,6-Dichloro-3-(methylamino)benzoic acid is unique due to the combination of chlorine atoms and a methylamino group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,6-dichloro-3-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChI Key |
MCKWXSPQPVFYBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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